molecular formula C6H10FNO2 B168338 (E)-2-fluoro-4-hydroxy-N,N-dimethylbut-2-enamide CAS No. 197096-97-2

(E)-2-fluoro-4-hydroxy-N,N-dimethylbut-2-enamide

Cat. No. B168338
M. Wt: 147.15 g/mol
InChI Key: XZHDLXWUZXJWBP-HWKANZROSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-fluoro-4-hydroxy-N,N-dimethylbut-2-enamide, also known as FTY720, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It was originally developed as an immunosuppressive drug for the treatment of multiple sclerosis, but has since been found to have a range of other biological effects.

Mechanism Of Action

The mechanism of action of (E)-2-fluoro-4-hydroxy-N,N-dimethylbut-2-enamide is complex and not fully understood. It is known to interact with sphingosine-1-phosphate receptors, which are involved in the regulation of immune cell trafficking. By modulating these receptors, (E)-2-fluoro-4-hydroxy-N,N-dimethylbut-2-enamide is able to suppress immune responses and reduce inflammation.

Biochemical And Physiological Effects

(E)-2-fluoro-4-hydroxy-N,N-dimethylbut-2-enamide has a range of biochemical and physiological effects, including the modulation of immune cell trafficking, the inhibition of lymphocyte activation, and the induction of apoptosis in certain cell types. It has also been shown to have neuroprotective effects and to promote tissue repair in various animal models.

Advantages And Limitations For Lab Experiments

(E)-2-fluoro-4-hydroxy-N,N-dimethylbut-2-enamide has several advantages for use in lab experiments, including its well-established pharmacological properties and its ability to modulate immune responses. However, there are also some limitations, including its relatively complex synthesis and potential toxicity at high doses.

Future Directions

There are several potential future directions for research on (E)-2-fluoro-4-hydroxy-N,N-dimethylbut-2-enamide. These include further studies on its mechanism of action, the development of more efficient synthesis methods, and the exploration of its potential therapeutic applications in other disease areas. Additionally, there is a need for more research on the potential side effects and long-term safety of (E)-2-fluoro-4-hydroxy-N,N-dimethylbut-2-enamide.

Synthesis Methods

(E)-2-fluoro-4-hydroxy-N,N-dimethylbut-2-enamide is synthesized from myriocin, a natural product isolated from the fungus Isaria sinclairii. The synthesis involves several steps, including the conversion of myriocin to a key intermediate, which is then transformed into (E)-2-fluoro-4-hydroxy-N,N-dimethylbut-2-enamide using a series of chemical reactions.

Scientific Research Applications

(E)-2-fluoro-4-hydroxy-N,N-dimethylbut-2-enamide has been the subject of numerous scientific studies, and has been found to have a range of potential therapeutic applications. These include the treatment of multiple sclerosis, organ transplantation, and various autoimmune and inflammatory diseases.

properties

CAS RN

197096-97-2

Product Name

(E)-2-fluoro-4-hydroxy-N,N-dimethylbut-2-enamide

Molecular Formula

C6H10FNO2

Molecular Weight

147.15 g/mol

IUPAC Name

(E)-2-fluoro-4-hydroxy-N,N-dimethylbut-2-enamide

InChI

InChI=1S/C6H10FNO2/c1-8(2)6(10)5(7)3-4-9/h3,9H,4H2,1-2H3/b5-3+

InChI Key

XZHDLXWUZXJWBP-HWKANZROSA-N

Isomeric SMILES

CN(C)C(=O)/C(=C\CO)/F

SMILES

CN(C)C(=O)C(=CCO)F

Canonical SMILES

CN(C)C(=O)C(=CCO)F

synonyms

2-Butenamide,2-fluoro-4-hydroxy-N,N-dimethyl-,(E)-(9CI)

Origin of Product

United States

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